3,3'-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt

Description

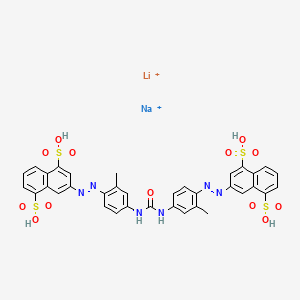

This compound is a sulfonated azo dye with the molecular formula C₃₇H₂₈Li₂N₆Na₂O₁₅S₄ and a molecular weight of 984.771 g/mol . Its structure features:

- Azo (-N=N-) groups, responsible for chromophoric properties.

- Carbonylbis(imino) linkages connecting two substituted phenyl rings.

- Naphthalene-1,5-disulfonate groups, enhancing water solubility via sulfonic acid salts.

- Lithium and sodium counterions, balancing charge and influencing ionic interactions.

CAS numbers: 75198-98-0 and 278-106-3 .

Properties

CAS No. |

83221-71-0 |

|---|---|

Molecular Formula |

C35H28LiN6NaO13S4+2 |

Molecular Weight |

898.9 g/mol |

IUPAC Name |

lithium;sodium;3-[[4-[[4-[(4,8-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid |

InChI |

InChI=1S/C35H28N6O13S4.Li.Na/c1-19-13-21(9-11-29(19)40-38-23-15-27-25(33(17-23)57(49,50)51)5-3-7-31(27)55(43,44)45)36-35(42)37-22-10-12-30(20(2)14-22)41-39-24-16-28-26(34(18-24)58(52,53)54)6-4-8-32(28)56(46,47)48;;/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;/q;2*+1 |

InChI Key |

PEQFFHFKZDYQJR-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)O)C(=C5)S(=O)(=O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt involves multiple steps. The process typically starts with the diazotization of 2-methyl-p-phenylenediamine, followed by coupling with naphthalene-1,5-disulphonic acid. The final product is obtained by neutralizing the resulting compound with lithium and sodium salts .

Industrial production methods often involve large-scale batch processes, where the reaction conditions such as temperature, pH, and reaction time are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

- Dye Studies : This compound is extensively used as a dye in chemical reactions to study reaction mechanisms and kinetics. Its unique structure allows it to act as a chromophore, facilitating the investigation of light absorption properties and electronic transitions.

- Analytical Chemistry : It serves as a reagent in analytical techniques for detecting various metal ions due to its ability to form stable complexes with them.

Biology

- Staining Techniques : In biological research, the compound is utilized in staining techniques to visualize biological samples under microscopy. Its affinity for certain cellular components makes it valuable for histological studies.

- Biochemical Interactions : The interaction of this compound with proteins and nucleic acids can lead to significant changes in their structure and function, making it useful in biochemical assays.

Industry

- Textile Dyeing : The compound is widely employed in the textile industry for dyeing fabrics. Its vibrant colors and stability under various conditions make it suitable for commercial applications.

- Plastic Production : It is also used in the production of colored plastics, enhancing the aesthetic appeal and functionality of plastic products.

Case Study 1: Textile Application

In a study conducted on the dyeing efficiency of various azo compounds including this specific compound, it was found that the dye exhibited excellent wash fastness and light fastness properties when applied to cotton fabrics. The results indicated that the compound's unique structure contributed to its strong binding affinity to fabric fibers.

Case Study 2: Biological Staining

A research project focused on the application of this compound in histological staining demonstrated its effectiveness in visualizing cellular structures in human tissue samples. The study highlighted its ability to selectively stain certain organelles, providing clear contrast under microscopy that facilitated accurate diagnosis.

Mechanism of Action

The mechanism of action of 3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt involves its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, thereby exerting its effects.

Comparison with Similar Compounds

Tetrasodium 3,3'-[Carbonylbis(imino(2-methyl-4,1-phenylene)azo)]bis[5-amino-4,6-dihydroxynaphthalene-1,5-disulfonated] (CAS 6420-33-3)

- Structural Differences: Additional amino (-NH₂) and hydroxyl (-OH) groups on the naphthalene rings. Tetrasodium counterions instead of lithium-sodium .

- Functional Impact :

- Increased solubility in polar solvents due to higher sodium content.

- Enhanced binding to cellulose fibers in textiles via hydroxyl groups.

- Molecular weight likely exceeds 1,000 g/mol due to extra substituents.

2-Naphthalenesulfonic Acid, 7,7′-(Carbonyldiimino)bis[4-hydroxy-3-[(2-methyl-4-sulfophenyl)azo]-, Sodium Salt (CAS 83232-31-9)

5,5'-[Carbonylbis(imino-p-phenyleneazo)]bis[8-[(4-sulphophenyl)azo]naphthalene-2-sulphon (Referenced in )

- Structural Differences: Additional sulfophenyl (-C₆H₄-SO₃H) substituents. No lithium or sodium counterions explicitly listed.

- Functional Impact: Higher molecular weight (~1,200 g/mol) due to extra azo and sulfonate groups. Potential for deeper color shades (e.g., navy blue) but reduced solubility in aqueous media.

Key Comparative Data Table

Biological Activity

3,3'-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt, is a complex azo compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₃₅H₂₈N₆O₁₃S₄

- Molecular Mass : 868.89 g/mol

- CAS Number : 25738-24-3

This compound features a naphthalene backbone with multiple sulfonic acid groups that enhance its solubility and reactivity in biological systems. The azo group is known for its ability to form stable complexes with various metal ions, which may influence its biological interactions.

Antimicrobial Properties

Research has indicated that azo compounds, particularly those with sulfonic acid groups, exhibit significant antimicrobial activity. A study demonstrated that similar naphthalene disulfonic acids possess inhibitory effects against various bacterial strains, suggesting that the compound may also exhibit such properties due to its structural similarities .

Cytotoxic Effects

The cytotoxicity of azo compounds has been extensively studied. Azo dyes are known to induce oxidative stress in cells, leading to apoptosis. In vitro studies have shown that compounds with similar structures can affect cell viability in human cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), which can initiate cell death pathways .

Genotoxicity

Genotoxic effects of azo compounds have raised concerns regarding their safety. A study assessing the mutagenic potential of various azo dyes found that many could induce DNA damage in bacterial and mammalian cells. This genotoxicity is often attributed to the metabolic activation of the azo bond, leading to the formation of reactive intermediates capable of interacting with DNA .

Case Study 1: Antimicrobial Activity

In a comparative study on various naphthalene derivatives, it was found that compounds with multiple sulfonic groups exhibited enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were significantly lower than those of traditional antibiotics used in clinical settings .

Case Study 2: Cytotoxicity in Cancer Cells

A series of experiments evaluated the cytotoxic effects of naphthalene disulfonic acids on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 50 to 100 µM depending on the specific derivative tested. This suggests potential for further development as an anticancer agent .

Research Findings

Q & A

Q. What are the recommended synthetic routes for this compound, and how can its purity be validated?

The compound is synthesized via azo coupling reactions, where diazonium salts react with naphthalene derivatives under alkaline conditions. Key steps include controlling pH (8–10) and temperature (0–5°C) to stabilize the diazonium intermediate. Post-synthesis, purity can be validated using HPLC with diode-array detection (DAD) to monitor azo bond integrity (λmax ≈ 450–550 nm) and ion-exchange chromatography to confirm sulfonate counterions (Li⁺/Na⁺). Structural confirmation requires FT-IR (C=O stretch ~1650 cm⁻¹) and ¹H/¹³C NMR (aromatic proton regions δ 6.5–8.5 ppm) .

Q. How do solubility properties impact experimental design for aqueous studies?

The lithium sodium salt enhances solubility in polar solvents (e.g., water, DMSO) due to strong ion-dipole interactions. For aqueous solutions, prepare stock solutions in deionized water (0.1–1 mM) and filter through a 0.22 µm membrane to remove undissolved aggregates. Solubility can be temperature-dependent; conduct dynamic light scattering (DLS) to monitor aggregation at varying temperatures (20–50°C) .

Advanced Research Questions

Q. How can electronic transitions in the azo-chromophore be analyzed to predict photostability?

Use UV-Vis spectroscopy to measure π→π* and n→π* transitions (typical λmax ranges: 350–550 nm). Compare molar extinction coefficients (ε) under inert (N₂) vs. aerobic conditions to assess oxidative degradation. For photostability, expose solutions to controlled UV light (e.g., 365 nm) and track absorbance decay over time. TD-DFT calculations can model excited-state behavior, correlating with experimental λmax shifts .

Q. What methodologies resolve contradictions in pH-dependent structural stability?

Conflicting reports on stability may arise from counterion effects (Li⁺ vs. Na⁺). Design a pH titration study (pH 2–12) with ¹H NMR to monitor sulfonate protonation (pKa ~1–3) and azo bond cleavage. Complement with mass spectrometry (ESI-MS) to detect degradation products (e.g., naphthalene sulfonic acid fragments). For kinetic analysis, use stopped-flow spectroscopy to measure reaction rates at critical pH thresholds .

Q. How can intermolecular interactions (e.g., π-stacking) be quantified in supramolecular assemblies?

Employ X-ray crystallography to resolve crystal packing, focusing on π-π distances (3.4–3.8 Å ideal for stacking). Alternatively, use isothermal titration calorimetry (ITC) to measure binding thermodynamics with aromatic substrates (e.g., cyclodextrins). Molecular dynamics simulations (AMBER/CHARMM force fields) can model solvent effects on aggregation .

Methodological Reference Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.